molecular formula C12H10N4O3S B11122240 N-(pyridin-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(pyridin-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11122240
M. Wt: 290.30 g/mol
InChI Key: YEMFKQVTHITQRE-UHFFFAOYSA-N
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Description

N-[(PYRIDIN-2-YL)METHYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a pyridine ring, a benzoxadiazole moiety, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(PYRIDIN-2-YL)METHYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE typically involves the reaction of 2-aminopyridine with a suitable benzoxadiazole derivative under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine, where the reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters . The reaction conditions are mild and metal-free, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(PYRIDIN-2-YL)METHYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-[(PYRIDIN-2-YL)METHYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(PYRIDIN-2-YL)METHYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE is unique due to its combination of a pyridine ring, benzoxadiazole moiety, and sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10N4O3S

Molecular Weight

290.30 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C12H10N4O3S/c17-20(18,14-8-9-4-1-2-7-13-9)11-6-3-5-10-12(11)16-19-15-10/h1-7,14H,8H2

InChI Key

YEMFKQVTHITQRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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